
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine is a synthetic organic compound that features a pyrazine ring substituted with a benzyloxy group and an imidazolylamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step might involve nucleophilic substitution reactions where a benzyl alcohol derivative reacts with a halogenated pyrazine.
Formation of the imidazolylamine moiety: This could involve the reaction of a suitable amine with an imidazole derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions might target the imidazole ring or the pyrazine core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzoic acid derivative, while reduction could lead to a fully saturated pyrazine ring.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, among others.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyridine-2-amine: Similar structure with a pyridine ring instead of pyrazine.
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)quinoline-2-amine: Features a quinoline ring.
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-2-amine: Contains a benzene ring.
Uniqueness
The uniqueness of 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Propiedades
Número CAS |
98299-44-6 |
|---|---|
Fórmula molecular |
C14H15N5O |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1H-imidazol-2-yl)-3-phenylmethoxypyrazin-2-amine |
InChI |
InChI=1S/C14H15N5O/c1-2-4-11(5-3-1)10-20-13-12(15-6-7-16-13)19-14-17-8-9-18-14/h1-7H,8-10H2,(H2,15,17,18,19) |
Clave InChI |
PJXFDJGCORVLAD-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)NC2=NC=CN=C2OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


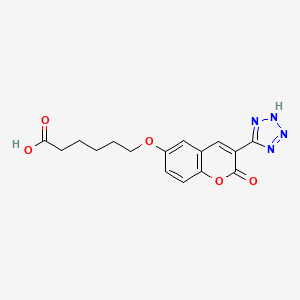


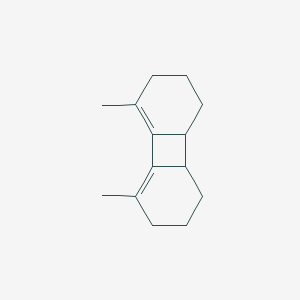
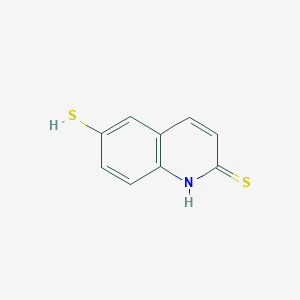


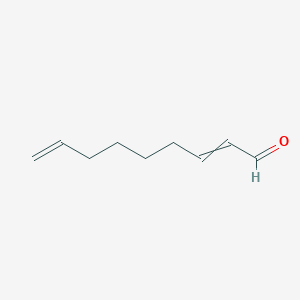


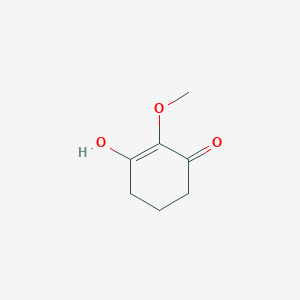
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)


